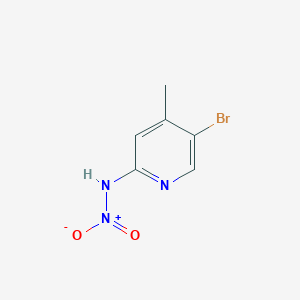

N-(5-Bromo-4-methylpyridin-2-yl)nitramide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

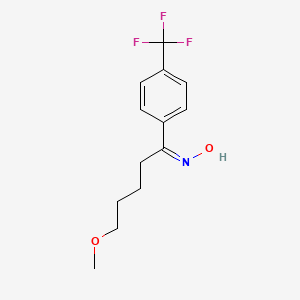

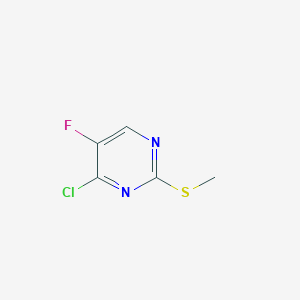

The molecular structure of N-(5-Bromo-4-methylpyridin-2-yl)nitramide can be represented by the InChI string:InChI=1S/C8H9BrN2O/c1-5-3-8(11-6(2)12)10-4-7(5)9/h3-4H,1-2H3,(H,10,11,12) . The compound has a molecular weight of 232.03 g/mol. Physical And Chemical Properties Analysis

N-(5-Bromo-4-methylpyridin-2-yl)nitramide has a molecular weight of 232.03 g/mol. Other physical and chemical properties such as hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, and complexity can be computed .Applications De Recherche Scientifique

Anti-Fibrosis Drug Development

N-(5-Bromo-4-methylpyridin-2-yl)nitramide: has been studied for its potential in anti-fibrotic drug development. Compounds with a pyrimidine moiety, such as this one, have shown promising biological activities against fibrotic diseases . The compound’s ability to inhibit collagen expression and hydroxyproline content in vitro suggests it could be developed into novel anti-fibrotic medications.

Nanotechnology and Sensor Development

The electrical properties of nanosheets, such as boron nitride nanosheets, can be significantly altered by the adsorption of nitramide compounds . This property is crucial for the development of sensitive sensors for toxic and hazardous compounds, making 5-Bromo-4-methyl-N-nitropyridin-2-amine a candidate for enhancing the sensitivity of nanoscale sensors.

Medicinal Chemistry

In medicinal chemistry, the design of privileged structures often involves the use of specific moieties known for their pharmacological activities. The pyrimidine core of N-(5-Bromo-4-methylpyridin-2-yl)nitramide is associated with a wide range of biological activities, including antimicrobial, antiviral, and antitumor effects .

Synthesis of Heterocyclic Compounds

The synthesis of novel heterocyclic compounds is a key area of chemical research5-Bromo-4-methyl-N-nitropyridin-2-amine can serve as a building block for constructing libraries of compounds with potential biological activities, due to its reactive nitramide group and bromine atom which can undergo various substitution reactions .

Computational Chemistry

Computational studies have explored the interaction of nitramide compounds with nanomaterialsN-(5-Bromo-4-methylpyridin-2-yl)nitramide could be used in computational models to study its adsorption effects on the structural and electrical properties of nanomaterials .

Chemical Biology

In chemical biology, understanding the interaction between small molecules and biological systems is crucial. The structural features of 5-Bromo-4-methyl-N-nitropyridin-2-amine make it a valuable tool for probing biological systems and understanding the molecular basis of diseases .

Mécanisme D'action

The mechanism of action of N-(5-Bromo-4-methylpyridin-2-yl)nitramide is not clear as it is primarily used for research purposes.

Safety and Hazards

Propriétés

IUPAC Name |

N-(5-bromo-4-methylpyridin-2-yl)nitramide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c1-4-2-6(9-10(11)12)8-3-5(4)7/h2-3H,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIBJJQDCWPIKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)N[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60581128 |

Source

|

| Record name | N-(5-Bromo-4-methylpyridin-2-yl)nitramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60581128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

923929-10-6 |

Source

|

| Record name | N-(5-Bromo-4-methylpyridin-2-yl)nitramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60581128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.